N,N-dimethyl-1-(pyridin-3-yloxy)methanethioamide
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Overview
Description
N,N-Dimethyl-1-(pyridin-3-yloxy)methanethioamide is a chemical compound with the molecular formula C8H10N2OS
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(pyridin-3-yloxy)methanethioamide typically involves the reaction of pyridin-3-ol with dimethylthiocarbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-(pyridin-3-yloxy)methanethioamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiocarbamate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted pyridines.
Scientific Research Applications
N,N-Dimethyl-1-(pyridin-3-yloxy)methanethioamide has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound may have potential biological activity, making it useful in the development of new pharmaceuticals or bioactive molecules.
Medicine: It could be explored for its therapeutic potential in treating various diseases, although further research is needed to establish its efficacy and safety.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-(pyridin-3-yloxy)methanethioamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N,N-Dimethyl-1-(pyridin-3-yloxy)methanethioamide can be compared with other similar compounds, such as:
N,N-Dimethylthiocarbamates: These compounds share the dimethylthiocarbamate group but may have different substituents on the nitrogen or sulfur atoms.
Pyridine derivatives: Other pyridine derivatives with different functional groups attached to the pyridine ring.
Uniqueness: What sets this compound apart is its specific combination of the pyridine ring and the dimethylthiocarbamate group, which may confer unique chemical and biological properties.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
O-pyridin-3-yl N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8(12)11-7-4-3-5-9-6-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQSTFCCXKNUBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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